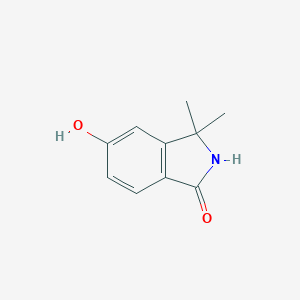
5-Hydroxy-3,3-dimethylisoindolin-1-one
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3-dimethylisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3-dimethyl-2-butanone with aniline derivatives in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
5-Hydroxy-3,3-dimethylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
科学的研究の応用
5-Hydroxy-3,3-dimethylisoindolin-1-one has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 5-Hydroxy-3,3-dimethylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Indole: A structurally related compound with a similar aromatic ring system.
Isoindoline: Another related compound with a similar core structure but different substituents.
Uniqueness
5-Hydroxy-3,3-dimethylisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it valuable for specific applications where these properties are advantageous .
生物活性
5-Hydroxy-3,3-dimethylisoindolin-1-one (CAS No. 184906-31-8) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 175.23 g/mol. Its structure features a hydroxyl group and a dimethyl group attached to an isoindoline core, contributing to its unique properties.
Biological Activities
1. Calcium Channel Modulation
One of the primary biological activities of this compound is its interaction with L-type calcium channels. Research indicates that this compound can modulate these channels in colonic smooth muscle cells, which may have implications for gastrointestinal motility and related disorders.
2. Antioxidant Properties
Studies have suggested that compounds similar to this compound exhibit antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial in various pathological conditions, including neurodegenerative diseases.
3. Anti-inflammatory Effects
Preliminary findings indicate that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism by which it could mitigate inflammation-related conditions.
The biological effects of this compound are primarily attributed to its ability to interact with specific cellular targets:
- Calcium Channels : By binding to L-type calcium channels, it influences calcium influx into cells, which is critical for muscle contraction and neurotransmitter release.
- Antioxidant Mechanism : The compound may enhance the activity of endogenous antioxidant enzymes or scavenge free radicals directly.
Case Studies and Experimental Data
Recent studies have explored the pharmacological effects of this compound in various experimental models:
| Study | Findings |
|---|---|
| In vitro calcium channel study | Demonstrated significant modulation of L-type calcium channels in colonic smooth muscle cells (IC50 values not specified) |
| Antioxidant assay | Exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels in cultured neuronal cells |
| Inflammation model | Reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages |
特性
IUPAC Name |
5-hydroxy-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)8-5-6(12)3-4-7(8)9(13)11-10/h3-5,12H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRIHYVGXINBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444651 | |
| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184906-31-8 | |
| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













